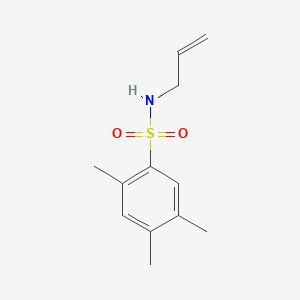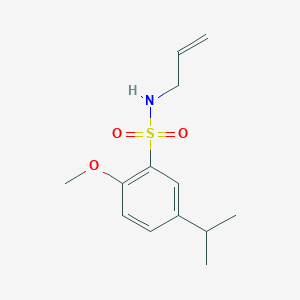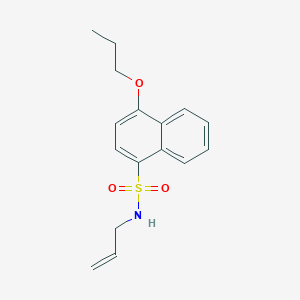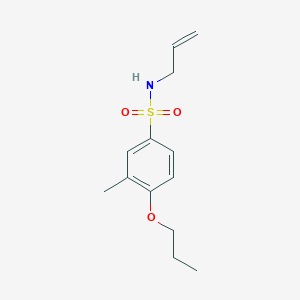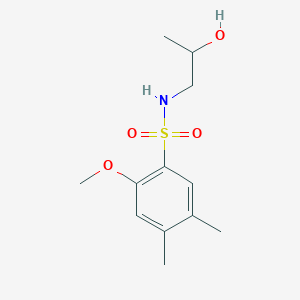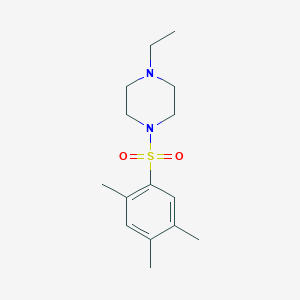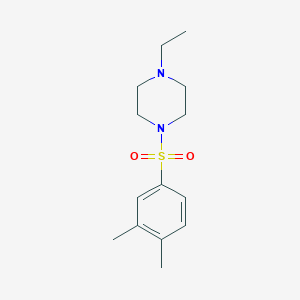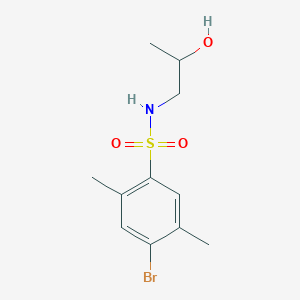
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide, also known as BDBS, is a sulfonamide derivative that has been studied for its potential use as a therapeutic agent. BDBS has shown promise in various scientific research applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX, which is an enzyme that plays a key role in regulating the pH of cancer cells. By inhibiting this enzyme, 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide can disrupt the pH balance of cancer cells, leading to their death. 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase IX and amyloid-beta peptides, 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has also been shown to inhibit the activity of other enzymes, including carbonic anhydrase II and IV. 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for carbonic anhydrase IX, which makes it a potentially useful tool for studying the role of this enzyme in cancer cells. However, one limitation of using 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide is its relatively low potency compared to other carbonic anhydrase inhibitors. This may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide. One area of interest is in the development of more potent and selective carbonic anhydrase inhibitors based on the structure of 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide. Another potential direction is in the study of the effects of 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide on other enzymes and pathways involved in cancer and neurodegenerative diseases. Finally, the potential use of 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide as a therapeutic agent in humans warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-hydroxypropylamine in the presence of a base such as triethylamine. The resulting product is then brominated with bromine in acetic acid to yield 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide.
Applications De Recherche Scientifique
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has shown potential as a selective inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Nom du produit |
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H16BrNO3S |
Poids moléculaire |
322.22 g/mol |
Nom IUPAC |
4-bromo-N-(2-hydroxypropyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-7-5-11(8(2)4-10(7)12)17(15,16)13-6-9(3)14/h4-5,9,13-14H,6H2,1-3H3 |
Clé InChI |
OSCPQLCDPNDTBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC(C)O |
SMILES canonique |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)

